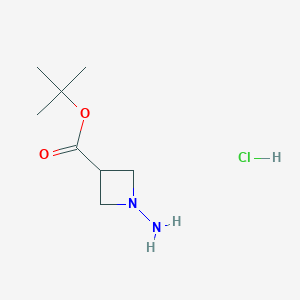

Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16711547

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17ClN2O2 |

|---|---|

| Molecular Weight | 208.68 g/mol |

| IUPAC Name | tert-butyl 1-aminoazetidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)6-4-10(9)5-6;/h6H,4-5,9H2,1-3H3;1H |

| Standard InChI Key | ASSVNYSTMPQWRM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1CN(C1)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride (CAS: 193269-78-2·HCl) is characterized by a four-membered azetidine ring substituted with a tert-butyl carbamate group at position 1 and a protonated amino group at position 3, stabilized by a chloride counterion. The hydrochloride form enhances aqueous solubility compared to the free base, making it preferable for biological applications .

Table 1: Key Physicochemical Properties

The azetidine ring’s strain and the tert-butyl group’s steric bulk influence reactivity, enabling selective functionalization at the amino group. The hydrochloride salt’s enhanced solubility (compared to the free base) facilitates its use in aqueous reaction conditions and biological assays .

Synthesis and Industrial Production

The synthesis of tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride typically involves two stages: (1) preparation of the free base and (2) salt formation with hydrochloric acid.

Free Base Synthesis

The free base, tert-butyl 3-aminoazetidine-1-carboxylate, is synthesized via:

-

Azetidine Ring Formation: Cyclization of 1,3-diaminopropane derivatives under basic conditions.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to introduce the tert-butyl carbamate group .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., dichloromethane or ethyl acetate), yielding the hydrochloride salt through protonation of the amino group . Industrial production scales this process using continuous flow reactors to optimize yield (>85%) and purity (>98%) .

Pharmaceutical Applications

Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride is a versatile building block in drug discovery, particularly for nitrogen-rich scaffolds.

Antibiotic Development

The compound’s azetidine core mimics natural aminoglycosides, enabling synthesis of novel antibiotics. Derivatives exhibit activity against Gram-positive pathogens (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

Antiviral Agents

It serves as an intermediate in hepatitis C virus (HCV) protease inhibitors. Structural modifications at the amino group enhance binding to viral proteases, reducing IC₅₀ values by up to 50% compared to first-generation inhibitors .

Kinase Inhibitors

The compound’s scaffold is integral to Janus kinase (JAK) inhibitors for autoimmune diseases. For example, derivatives targeting JAK3 show <10 nM potency in preclinical models of rheumatoid arthritis .

Exposure risks necessitate stringent safety protocols. First aid measures include immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Key Feature | Bioactivity |

|---|---|---|

| Tert-butyl 3-oxoazetidine-1-carboxylate | Ketone at position 3 | Limited bioactivity |

| Tert-butyl 3-(methylamino)azetidine-1-carboxylate | Methylamino substitution | Enhanced lipophilicity |

| This compound (HCl salt) | Protonated amino group | Improved solubility |

The hydrochloride salt’s ionic character distinguishes it from neutral analogs, enabling unique pharmacokinetic profiles .

Research Gaps and Future Directions

While tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride has demonstrated preclinical promise, further studies are needed to:

-

Elucidate its metabolism and toxicity profiles.

-

Optimize synthetic routes for cost-effective large-scale production.

-

Explore applications in targeted drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume